Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids These compounds are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Alkyl halides in the presence of a base, reflux
Major Products Formed
Oxidation: Methyl (2E)-3-(3-carboxy-4-hydroxyphenyl)prop-2-enoate
Reduction: Methyl (2E)-3-(3-hydroxymethyl-4-hydroxyphenyl)prop-2-enoate
Substitution: Methyl (2E)-3-(3-alkoxy-4-hydroxyphenyl)prop-2-enoate
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and formyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure with an aldehyde group and a phenyl ring.
Coumarin: Contains a lactone ring fused to a benzene ring, similar aromatic properties.
Vanillin: Contains a formyl group and a hydroxy group on a benzene ring.
Uniqueness
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its methyl ester group distinguishes it from other similar compounds, influencing its solubility and reactivity.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3 |
InChI Key |
YZCNMNIEOSATKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.